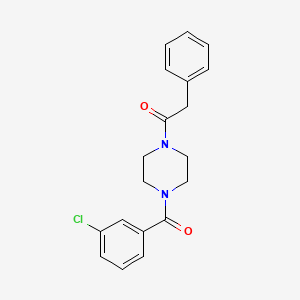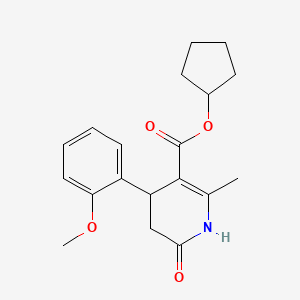![molecular formula C24H20ClFN2O5 B5531940 4-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B5531940.png)
4-{2-[(4-chloro-3-methylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 3-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical reactions, starting from simpler molecules. Although no specific studies were found detailing the synthesis of this exact compound, similar synthetic routes are often employed in creating compounds with intricate structures, such as employing O-methylation, Schiff reactions, and subsequent purification techniques like HPLC (Vos & Slegers, 1994).
Molecular Structure Analysis
The molecular structure of a compound provides insight into its potential reactivity and interactions with other molecules. Techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and mass spectrometry are commonly used to elucidate the structure. For compounds with similar complexity, the arrangement of atoms and the spatial configuration play a critical role in their biological and chemical behavior (Duan et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of a compound is governed by its functional groups and molecular structure. For instance, compounds containing acetyl, methoxy, and chlorophenyl groups might undergo reactions such as nucleophilic substitutions, electrophilic additions, or condensation reactions, depending on the reaction conditions and the presence of catalysts (Bekircan et al., 2015).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding its behavior under different conditions. These properties are influenced by the molecular structure, the presence of polar or non-polar groups, and intermolecular forces. Detailed analysis can be performed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties include reactivity with other chemicals, stability under various conditions, and the potential to undergo specific chemical transformations. These properties are essential for determining the compound's applications in various fields, such as materials science, pharmaceuticals, and agrochemicals. Investigations into similar compounds have shown a range of reactivities and stabilities, highlighting the importance of the specific arrangement of functional groups and the overall molecular structure (Barlin et al., 1996).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[(E)-[[2-(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2O5/c1-15-10-19(7-8-20(15)25)32-14-23(29)28-27-13-16-6-9-21(22(11-16)31-2)33-24(30)17-4-3-5-18(26)12-17/h3-13H,14H2,1-2H3,(H,28,29)/b27-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKRDUHHCDXMCT-UVHMKAGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(E)-[[2-(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1-piperidinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5531858.png)
![3-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5531860.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5531882.png)
![2-[2-(4-ethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5531889.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5531890.png)

![N-(4-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5531896.png)
![(1-amino-5,8,8-trimethyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(phenyl)methanone](/img/structure/B5531906.png)
![N-(2-methoxyethyl)-3-{[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5531911.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5531936.png)

![2-methyl-N-[2-(methylthio)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5531950.png)